molecular formula C₂₇H₂₃NO₈ B1141279 6-(Fluorescein-5-carboxamido)hexanoic acid CAS No. 194661-60-4

6-(Fluorescein-5-carboxamido)hexanoic acid

Cat. No. B1141279
M. Wt: 489.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of derivatives similar to 6-(Fluorescein-5-carboxamido)hexanoic acid involves several key steps, including protection and reduction processes, as well as reactions to introduce fluorescent properties. For instance, the preparation of 5- and 6-(aminomethyl)fluorescein involves protecting 5(6)-carboxyfluorescein, reducing it to a hydroxymethyl derivative, and then performing a Mitsunobu reaction to introduce the aminomethyl group (Mattingly, 1992).

Molecular Structure Analysis

The molecular structure of fluorescein derivatives is characterized by the presence of a spacer linker, such as 6-aminohexanoic acid, to minimize fluorescence quenching when labeling proteins. This structural feature is essential for maintaining high fluorescence efficiency (Tian et al., 2008).

Chemical Reactions and Properties

Fluorescein derivatives undergo various chemical reactions for labeling applications. For example, the novel fluorescent derivatization reagent 6-oxy-(acetyl ethylenediamine) fluorescein (AEF) demonstrates excellent derivatization with fatty acids for HPLC applications, showcasing the versatility and reactivity of these compounds (Du et al., 2008).

Physical Properties Analysis

The physical properties of fluorescein and its derivatives, such as solubility and fluorescence characteristics, are pivotal for their application in biochemistry and medical diagnostics. For instance, fluorescein-nitroxide radical hybrid compounds exhibit increased fluorescence intensity upon reduction, indicating the importance of structural modifications on their physical properties (Sato et al., 2016).

Chemical Properties Analysis

The chemical properties of fluorescein derivatives, including their reactivity with various biomolecules and stability under different conditions, are essential for their functionality as labeling reagents. The reagent 6-oxy-(acetyl piperazine) fluorescein (APF), for example, is used for carboxylic acid labeling and demonstrates significant reactivity and recovery efficiencies in serum samples, highlighting its utility in analytical chemistry (Du et al., 2007).

Scientific Research Applications

  • Labeling of Skeletal Myosin for Biochemical Studies : Bertrand, Derancourt, and Kassab (1995) described the reaction of skeletal myosin subfragment 1 with 6-[fluorescein-5(and 6)-carboxamido]hexanoic acid (FHS) at pH 7.0 and 20 degrees C, resulting in the incorporation of the fluorescyl group into the 95 kDa heavy chain. This labeling did not alter the K(+)-ATPase activity but enhanced the Ca(2+)-ATPase and Mg(2+)-ATPase activities, while lowering the actin-activated ATPase activity. This study demonstrates the application of the compound in detailed biochemical analysis of muscle proteins (Bertrand, Derancourt, & Kassab, 1995).

  • Fluorescent Labeling of Oligodeoxyribonucleotides : Singh and Singh (2007) synthesized novel fluorophores, including derivatives of 6-(Fluorescein-5-carboxamido)hexanoic acid, for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating their utility in nucleic acid research and molecular biology applications (Singh & Singh, 2007).

  • Protein Labeling Applications : Tian et al. (2008) synthesized chlorinated fluoresceins, including derivatives of 6-(Fluorescein-5-carboxamido)hexanoic acid, for labeling proteins. These fluoresceins were designed to minimize the fluorescence quenching of the fluorescein molecules by the proteins being labeled, showcasing their use in protein labeling and fluorescence studies (Tian et al., 2008).

  • Applications in Fluorescence Spectroscopy : Zheng et al. (2018) studied the effects of different fluorescent dyes, including 6-(fluorescein-5-carboxamido) hexanoic acid succinimidyl ester, on the aggregation of Aβ42 oligomers using fluorescence correlation spectroscopy. This work highlights the compound's role in understanding protein aggregation, a key factor in neurodegenerative diseases (Zheng et al., 2018).

Safety And Hazards

Specific safety and hazard information for 6-(Fluorescein-5-carboxamido)hexanoic acid is not available in the retrieved resources.


Future Directions

While specific future directions for this compound are not mentioned in the available resources, its use as a fluorescent label for proteins suggests potential applications in biological research and diagnostics1.


Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQBPACVENBWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Fluorescein-5-carboxamido)hexanoic acid

Citations

For This Compound
92
Citations
AW York, CW Scales, F Huang… - …, 2007 - ACS Publications
We describe a facile method to amine functionalize and subsequently fluorescently label polymethacrylamides synthesized via reversible addition−fragmentation chain transfer (RAFT) …
Number of citations: 104 pubs.acs.org
Y Zheng, L Xu, J Yang, X Peng, H Wang, N Yu… - …, 2018 - Wiley Online Library
Fluorescence‐based methods are promising for measuring amyloid beta (Aβ) oligomers, given their capacity to analyse a sample at the single‐molecule level. As the attachment of …
Number of citations: 9 onlinelibrary.wiley.com
T Horibe, A Torisawa, Y Masuda… - Oncology …, 2019 - spandidos-publications.com
P5, which is a member of the protein disulfide isomerase family, possesses isomerase and chaperone activity in vitro; however, the physiological functions of this enzyme in cells remain …
Number of citations: 8 www.spandidos-publications.com
W Lin, JK Buolamwini - Bioconjugate Chemistry, 2011 - ACS Publications
Nucleoside transporters are integral membrane glycoproteins that play critical roles in physiological nucleoside and nucleobase fluxes, and influence the efficacy of many nucleoside …
Number of citations: 12 pubs.acs.org
X Fang, K Tiyanont, Y Zhang, J Wanner, D Boger… - Molecular …, 2006 - pubs.rsc.org
The lipoglycodepsipeptide antibiotic ramoplanin is proposed to inhibit bacterial cell wall biosynthesis by binding to intermediates along the pathway to mature peptidoglycan, which …
Number of citations: 169 pubs.rsc.org
GA Czapski, D Avram, DV Sakharov… - Biochemical …, 2002 - portlandpress.com
Protein oxidation of human umbilical-vein endothelial cells (HUVEC) in culture was examined under various conditions of oxidative stress. Extracellular protein (ECP) oxidation was …
Number of citations: 14 portlandpress.com
H Nagy, K Goda, R Arceci, M Cianfriglia… - European Journal of …, 2001 - Wiley Online Library
Conformational changes accompanying P‐glycoprotein (Pgp) mediated drug transport are reflected by changes in the avidity of certain monoclonal antibodies (mAbs). More of the UIC2 …
Number of citations: 56 febs.onlinelibrary.wiley.com
WW Wakarchuk, AM Cunningham - Capillary Electrophoresis of …, 2003 - Springer
Glycobiology has rapidly developed into an important area of research devoted to the understanding and analysis of the interactions that carbohydrates have with other biomolecules. …
Number of citations: 28 link.springer.com
A Moshnikova, V Moshnikova, OA Andreev… - Biochemistry, 2013 - ACS Publications
Toxins could be effective anticancer drugs, if their selective delivery into cancer cells could be achieved. We have shown that the energy of membrane-associated folding of water-…
Number of citations: 78 pubs.acs.org
R Kamihira, Y Nakao - Marine Drugs, 2021 - mdpi.com
A number of bioactive marine natural products have been isolated so far, but it is still difficult to disclose their modes of action. In this study, we prepared fluorescently labeled chemical …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.